3-cyano-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-9-3-6-14(19)15(20)7-8-18-16(21)13-5-2-4-12(10-13)11-17/h2-6,9-10,15,20H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGWUVBGYVXQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyano-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 283.32 g/mol. The compound features a pyrrole ring, which is known for its biological significance and has been associated with various pharmacological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrrole, including benzamide compounds, exhibit significant antibacterial properties. For instance, a study highlighted that certain pyrrolyl benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the structural components of this compound may contribute to similar antibacterial effects.
The exact mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, akin to other benzamide derivatives .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various benzamide derivatives, revealing that compounds with similar structural motifs exhibited larvicidal and fungicidal activities. For example, one derivative showed 100% larvicidal activity at a concentration of 10 mg/L, indicating the potential for broader applications in pest control and agriculture .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-cyano-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide with analogous benzamide derivatives, focusing on structural features, synthesis, and functional properties.
Core Benzamide Derivatives
Key Observations :
- Pyrrole vs. Pyrazole : The target compound’s 1-methylpyrrole group (electron-rich heterocycle) contrasts with CDPPB’s diphenylpyrazole, which may influence π-π stacking or hydrogen bonding in receptor binding .
- Cyano Group: Shared with CDPPB, the 3-cyano substitution on the benzamide core is critical for bioactivity in glutamate receptor modulation, suggesting a conserved pharmacophore .
Spectroscopic Characterization
- 1H NMR : The target compound’s pyrrole protons would resonate near δ 6.1–6.5 ppm (cf. δ 6.19 ppm for pyrrole in related compounds), while the hydroxypropyl chain’s -OH group may appear as a broad peak near δ 1.5–2.5 ppm .
- 13C NMR: The cyano carbon is expected at ~δ 115–120 ppm, consistent with CDPPB and other cyano-substituted benzamides .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-cyano-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Amide bond formation between 3-cyanobenzoic acid derivatives and the aminopropyl-pyrrole intermediate under coupling agents like EDCI/HOBt in anhydrous DMF .
- Hydroxyl group protection/deprotection (e.g., using TBDMSCl) to prevent side reactions during pyrrole ring functionalization .
- Pyrrole alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the 1-methyl group .
Critical Parameters: Solvent purity, temperature control (±2°C), and inert atmosphere (N₂/Ar) are essential to minimize byproducts .
Basic: How can the molecular structure of this compound be validated?
Methodological Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl at C3, methyl-pyrrole connectivity) .
- High-Resolution Mass Spectrometry (HR-MS): To verify molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₂₀N₃O₂) .
- X-ray Crystallography (if crystalline): SHELX programs refine bond lengths/angles and confirm stereochemistry .
Basic: What are the primary biological screening assays for this compound?
Methodological Answer:
Initial screening should focus on:
- Enzyme Inhibition Assays: Test against kinases (e.g., CDK2/9) or metabolic enzymes (e.g., mGluR5) at varying concentrations (1–100 µM) .
- Cellular Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility Studies: Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo applications .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate inhibitory activity using both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Purity Analysis: Employ HPLC-MS to rule out impurities (>98% purity threshold) .
- Structural Analog Comparison: Test derivatives (e.g., replacing cyano with fluoro) to isolate structure-activity relationships (SAR) .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary solvent (DMF vs. THF), catalyst loading (0.5–2 mol%), and temperature (60–100°C) to identify optimal conditions .
- Continuous Flow Chemistry: Reduces side reactions in amide coupling steps by maintaining precise stoichiometry .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced: How to model this compound’s interaction with biological targets computationally?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to mGluR5 or CDK2 .
- MD Simulations (GROMACS/AMBER): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding and hydrophobic interactions .
- Free Energy Perturbation (FEP): Calculate binding affinity differences between analogs (e.g., cyano vs. nitro substituents) .
Advanced: How to design analogs with improved metabolic stability?
Methodological Answer:
- Metabolic Soft Spot Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative metabolites .
- Isosteric Replacement: Replace the hydroxyl group with a methoxy or fluorine to reduce Phase I metabolism .
- Prodrug Strategies: Introduce ester moieties at the hydroxypropyl position for controlled release .
Advanced: What in vivo pharmacokinetic parameters should be prioritized?
Methodological Answer:
- Bioavailability (F%): Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents; calculate F% using AUC₀–24h .
- Brain Penetration: Measure CSF/plasma ratio after dosing to assess blood-brain barrier permeability (relevant for CNS targets) .
- Half-Life (t₁/₂): Use non-compartmental analysis (WinNonlin®) to guide dosing frequency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
